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Compound of Interest

Compound Name:
3-Bromo-2-chloro-5-

methoxypyridine

Cat. No.: B1522292 Get Quote

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-methoxypyridine for Advanced

Chemical Synthesis

Executive Summary: 3-Bromo-2-chloro-5-methoxypyridine is a highly functionalized

heterocyclic building block of significant interest to researchers in pharmaceutical and materials

science. Its unique arrangement of two distinct halogen atoms and a methoxy group on a

pyridine scaffold offers a platform for predictable and regioselective transformations. This guide

provides a comprehensive analysis of its chemical properties, reactivity, and synthetic utility,

grounded in established principles of organic chemistry. We delve into the causality behind its

selective functionalization through palladium-catalyzed cross-coupling and nucleophilic

aromatic substitution, offering field-proven protocols and strategic insights for its application in

complex molecule synthesis.

Core Physicochemical and Spectroscopic Profile
3-Bromo-2-chloro-5-methoxypyridine is a solid at room temperature, possessing a distinct

combination of substituents that dictate its physical properties and reactivity. Its molecular

structure presents a valuable tool for medicinal chemists, allowing for precise, stepwise

modifications.

Table 1: Physicochemical Properties of 3-Bromo-2-chloro-5-methoxypyridine
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Property Value Source

CAS Number 1033202-44-6 [1]

Molecular Formula C₆H₅BrClNO

Molecular Weight 222.47 g/mol [2]

Appearance White to off-white solid [3]

Storage Temperature 2-8°C, Inert atmosphere [4]

Spectroscopic Characterization: The structural identity of 3-Bromo-2-chloro-5-
methoxypyridine can be unequivocally confirmed through standard spectroscopic methods.

While a specific experimental spectrum for this exact isomer is not widely published, the

expected profile can be reliably predicted based on established principles and data from

analogous structures.

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic

region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. These

would appear as doublets due to coupling with each other. A sharp singlet around 3.9-4.0

ppm would correspond to the three protons of the methoxy group.

¹³C NMR: The carbon spectrum will display six unique signals. The carbon atoms attached to

the halogens (C2 and C3) will be significantly influenced by their electronegativity. The

methoxy-substituted carbon (C5) will appear downfield, and the methoxy carbon itself will be

observed in the typical range of 55-60 ppm.

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a

molecule containing one bromine and one chlorine atom, with prominent peaks

corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.

Synthesis of 3-Bromo-2-chloro-5-methoxypyridine
The synthesis of polysubstituted pyridines often requires a multi-step approach, leveraging

established methodologies for pyridine ring functionalization. A common strategy for preparing

3-bromo-5-methoxy-pyridines involves the bromination of a methoxypyridine precursor. For the
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target molecule, a plausible route involves the selective bromination of 2-chloro-5-

methoxypyridine.

Exemplary Synthesis Protocol: Bromination of 2-chloro-
5-methoxypyridine
This protocol is adapted from established procedures for the bromination of activated pyridine

rings. The methoxy group at C5 is an ortho-, para-director, activating the ring for electrophilic

substitution. The C3 position is sterically accessible and electronically favored for bromination.

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve 2-chloro-5-methoxypyridine (1.0 eq) and sodium acetate (1.0 eq) in glacial

acetic acid.

Bromine Addition: Prepare a solution of bromine (1.1 eq) in glacial acetic acid. Add this

solution dropwise to the reaction mixture at room temperature.

Reaction Execution: After the addition is complete, heat the reaction mixture to 60-80°C and

stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

Work-up: Cool the mixture to room temperature and carefully pour it into a beaker containing

ice water to quench the reaction.

Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel to yield pure 3-Bromo-2-chloro-5-
methoxypyridine.

Chemical Reactivity and Regioselectivity: A
Strategic Analysis
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The synthetic power of 3-Bromo-2-chloro-5-methoxypyridine lies in the differential reactivity

of its two carbon-halogen bonds. This orthogonality allows for selective functionalization,

making it a cornerstone for building molecular complexity in a controlled manner.

Caption: Regioselective reaction pathways of 3-Bromo-2-chloro-5-methoxypyridine.

Palladium-Catalyzed Cross-Coupling at the C3-Position
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig,

and Sonogashira, the reaction is initiated by the oxidative addition of the carbon-halogen bond

to the Pd(0) catalyst.[5][6] The C-Br bond is weaker and therefore more reactive than the C-Cl

bond, allowing for highly selective functionalization at the C3 position.[7][8]

This protocol describes a typical procedure for coupling an arylboronic acid at the C3-position,

a foundational method for creating C-C bonds.[9][10][11][12]

Materials:

3-Bromo-2-chloro-5-methoxypyridine (1.0 mmol)

Arylboronic acid (1.2 mmol)

Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂/SPhos

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol)

1,4-Dioxane and Water (e.g., 4:1 mixture)

Step-by-Step Methodology:

Inert Atmosphere: To an oven-dried Schlenk flask, add 3-Bromo-2-chloro-5-
methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three

times.

Solvent Addition: Add the degassed solvent mixture via syringe.
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Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring

progress by TLC or LC-MS.

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purification: Purify the crude product by column chromatography.

This reaction is a powerful tool for forming C-N bonds, crucial in pharmaceutical chemistry.[6]

[13][14][15] The choice of a bulky, electron-rich phosphine ligand is critical, especially for

heteroaryl halides, as it facilitates the reductive elimination step.[16]

Materials:

3-Bromo-2-chloro-5-methoxypyridine (1.0 mmol)

Amine (primary or secondary, 1.2 mmol)

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

XPhos or RuPhos (0.04 mmol, 4 mol%)

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

Anhydrous Toluene or Dioxane

Step-by-Step Methodology:

Inert Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand,

and base to a dry Schlenk flask.

Reagent Addition: Add 3-Bromo-2-chloro-5-methoxypyridine and the amine.

Solvent Addition: Add the anhydrous solvent via syringe.

Reaction: Seal the flask and heat to 80-110°C for 12-24 hours, with vigorous stirring. Monitor

progress by TLC or LC-MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pdf.benchchem.com/189/Application_Notes_and_Protocol_Buchwald_Hartwig_Amination_of_3_Bromo_5_methoxypyridine.pdf
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Buchwald-Hartwig_Amination
https://www.jk-sci.com/blogs/resource-center/buchwald-hartwig-cross-coupling-1
https://pdf.benchchem.com/185/Application_Note_and_Protocol_Buchwald_Hartwig_Amination_of_3_Bromo_2_methylpyridine.pdf
https://www.benchchem.com/product/b1522292?utm_src=pdf-body
https://www.benchchem.com/product/b1522292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to

remove palladium residues. Wash the filtrate with water and brine.

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Caption: General experimental workflow for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C2-
Position
The electron-withdrawing nature of the pyridine nitrogen atom activates the α-positions (C2 and

C6) towards nucleophilic attack.[5] Consequently, the chlorine atom at the C2 position is

susceptible to displacement by strong nucleophiles via an addition-elimination (SNAr)

mechanism.[7][17][18][19] This reactivity is complementary to the cross-coupling at C3,

allowing for a second, distinct functionalization.

This protocol details the substitution of the C2-chlorine with a sulfur nucleophile, a common

transformation for accessing valuable 2-thiopyridine motifs.[17][18]

Materials:

3-Bromo-2-chloro-5-methoxypyridine (1.0 mmol)

Thiol (e.g., benzyl thiol) (1.1 mmol)

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 mmol)

Anhydrous DMF or DMSO

Step-by-Step Methodology:

Nucleophile Preparation: In a dry flask under an inert atmosphere, add the anhydrous

solvent and the base. If using NaH, cool to 0°C. Slowly add the thiol and stir for 15-20

minutes to form the thiolate.

Substrate Addition: Add a solution of 3-Bromo-2-chloro-5-methoxypyridine in the same

solvent to the thiolate mixture.
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Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-80°C) if

necessary. Stir for 2-16 hours, monitoring by TLC or LC-MS.

Work-up: Carefully quench the reaction by pouring it into water.

Extraction: Extract the product with ethyl acetate or another suitable organic solvent.

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

Na₂SO₄, concentrate, and purify by column chromatography.

Applications in Drug Discovery and Materials
Science
The substituted pyridine core is a privileged scaffold in medicinal chemistry, appearing in

numerous approved drugs. The ability to introduce diverse substituents at specific positions, as

enabled by intermediates like 3-Bromo-2-chloro-5-methoxypyridine, is crucial for structure-

activity relationship (SAR) studies. This compound serves as a key starting material for

synthesizing molecules for various applications:

Pharmaceutical Development: It is a building block for creating compounds with potential

applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[3][20][21]

Agrochemicals: The pyridine ring is a common feature in herbicides and fungicides. This

intermediate allows for the targeted synthesis of new, more effective crop protection agents.

[3][20][22][23]

Material Science: The functionalized pyridine structure can be incorporated into polymers

and coatings to enhance their thermal stability, durability, and electronic properties.[3][20]

Safety and Handling
Proper handling of 3-Bromo-2-chloro-5-methoxypyridine is essential in a laboratory setting.

Users should consult the Safety Data Sheet (SDS) before use.

Table 2: GHS Hazard Information
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Hazard Code Description

Pictogram GHS07

Signal Word Warning

Hazard Statements H315 Causes skin irritation.

H319 Causes serious eye irritation.

Precautionary Statements P264
Wash skin thoroughly after

handling.

P280
Wear protective gloves/eye

protection/face protection.

P302+P352
IF ON SKIN: Wash with plenty

of soap and water.

P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Source:[24]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The

compound should be kept under an inert atmosphere to prevent degradation.[4]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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